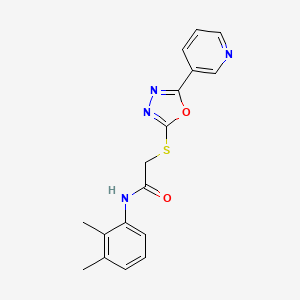

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is commonly referred to as FST or FST-100 and belongs to the class of sulfonamide compounds.

Scientific Research Applications

Cytotoxic Activity

Research into sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide," has shown significant promise in anticancer applications. For instance, a study on novel sulfonamide derivatives demonstrated cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound exhibiting potent efficacy comparable to the reference drug 5-fluorouracil M. Ghorab, et al., 2015.

Anticonvulsant Agents

Another area of application is in the development of anticonvulsant agents. Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their efficacy in protecting against picrotoxin-induced convulsions. Notably, a specific derivative demonstrated significant anticonvulsive effects, offering 100% protection A. A. Farag, et al., 2012.

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications has been a focus, aiming to combat bacterial and fungal infections. These compounds have shown promising results in vitro, highlighting their potential as new antimicrobial agents E. Darwish, et al., 2014.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

In the context of metabolic stability and enzyme inhibition, analogs of "2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide" have been examined for their ability to inhibit PI3Kα and mTOR, crucial targets in cancer therapy. This investigation aimed to reduce metabolic deacetylation while retaining in vitro potency and in vivo efficacy Markian M Stec, et al., 2011.

Proton Exchange Membranes

Additionally, sulfonated poly(arylene ether sulfone) copolymers, derived from sulfonated precursors like 4-fluorobenzophenone, have been developed for fuel cell applications. These materials demonstrate high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cells D. Kim, et al., 2008.

properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S2/c1-25-14-6-2-12(3-7-14)16-10-26-18(20-16)21-17(22)11-27(23,24)15-8-4-13(19)5-9-15/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJINZMBFFJIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

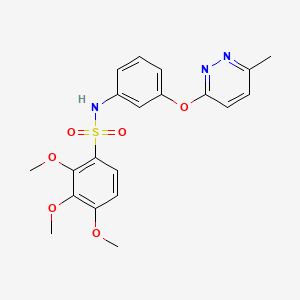

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2823087.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)

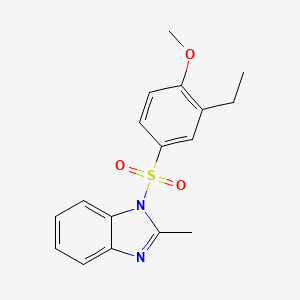

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

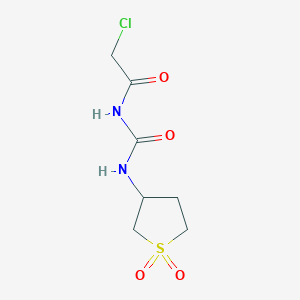

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

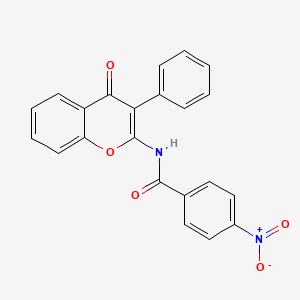

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)